molecular formula C20H20ClNO3 B020027 (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 103321-53-5

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B020027
CAS No.: 103321-53-5
M. Wt: 357.8 g/mol
InChI Key: OJVUGYYHLWTNDI-SFHVURJKSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
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Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorenyl Group : Provides stability and enhances reactivity.
  • Chloro Group : May contribute to biological interactions.
  • Carbamate Moiety : Often associated with enzyme inhibition and modulation of biological pathways.

The molecular formula for this compound is C17H20ClN2O3C_{17}H_{20}ClN_{2}O_{3} with a molecular weight of approximately 334.80 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through:

  • Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, inhibiting their function. This action is crucial in therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This interaction can result in altered gene expression and cellular responses.
  • Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer drug development.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-cancer Activity : A study demonstrated that similar carbamate derivatives exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .
  • Anti-inflammatory Properties : Research indicated that compounds with fluorenyl groups could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Enzyme Interaction Studies : Investigations into enzyme kinetics showed that certain derivatives could effectively inhibit enzymes involved in metabolic pathways, further supporting their therapeutic potential .

Biological Activity Summary

Activity TypeCompound EffectReference
Enzyme InhibitionInhibits key metabolic enzymes
Anti-cancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Structural Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-(9H-Fluoren-9-yl)methyl CarbamateFluorenyl + CarbamateEnzyme inhibition, anti-cancer
(9H-Fluoren-9-yl)methyl (2-benzyl)Benzyl + HydroxypropylAnti-inflammatory
(9H-Fluoren-9-yl)methyl DecylDecyl + CarbamateEnzyme inhibition

Q & A

Q. What are the recommended methods for synthesizing (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate in laboratory settings?

Basic Question
The synthesis typically involves multi-step reactions starting with fluorenylmethyl-protected intermediates. A common approach is the reaction of an amine-containing precursor with chloroformate derivatives under basic conditions. For example:

  • Step 1 : Dissolve the chiral amine intermediate in chloroform or dichloromethane.
  • Step 2 : Add triethylamine (as a base) and the appropriate chloroformate reagent (e.g., 1-chloro-3-methyl-1-oxobutan-2-yl chloroformate) at 0–5°C to minimize side reactions.
  • Step 3 : Monitor reaction progress via ESI-MS or TLC. Optimal yields (e.g., ~33%) are achieved after 18 hours of stirring .
  • Step 4 : Purify the crude product using silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate).

Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamate group. The (S)-configuration is preserved by using enantiomerically pure starting materials and avoiding racemization-prone conditions .

Q. What analytical techniques are critical for characterizing the purity and stereochemical integrity of this compound?

Basic Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Confirm the presence of fluorenyl protons (aromatic region: δ 7.2–7.8 ppm) and the carbamate -NH signal (δ 5.0–6.0 ppm). The (S)-configuration can be inferred from coupling constants in the chiral center (e.g., J = 6–8 Hz for vicinal protons) .
    • ¹³C-NMR : Identify carbonyl carbons (C=O at δ 165–175 ppm) and quaternary carbons in the fluorenyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>98%) .

Q. What are the key safety considerations when handling this compound, based on its GHS classification?

Basic Question

  • GHS Hazards :
    • H315 : Causes skin irritation.
    • H319 : Causes serious eye irritation.
    • H335 : May cause respiratory irritation .
  • Handling Protocols :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator if dust or aerosols are generated .
    • Ventilation : Perform reactions in a fume hood with ≥6 air changes per hour.
    • Spill Management : Avoid dry sweeping; use wet wipes or absorbent pads to collect material. Dispose as hazardous waste .

Q. How does the (S)-configuration influence the compound’s reactivity and interaction with biological targets?

Advanced Question
The (S)-configuration governs stereoselective interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : In cholinesterase inhibition studies, the (S)-enantiomer may exhibit higher binding affinity due to complementary spatial alignment with the catalytic triad (e.g., acetylcholinesterase) .
  • Metabolic Stability : The configuration affects susceptibility to esterase-mediated hydrolysis. (S)-enantiomers often show slower degradation rates in vitro compared to (R)-counterparts .
  • Synthetic Applications : The chirality directs regioselective reactions in peptide coupling, where the fluorenylmethyl group acts as a temporary protecting group .

Q. What strategies can mitigate instability or decomposition of this carbamate under specific reaction conditions?

Advanced Question

  • Temperature Control : Store at 2–8°C in amber vials to prevent thermal or photolytic degradation .
  • Moisture Avoidance : Use molecular sieves (3Å) in reaction solvents (e.g., DMF, THF) to minimize hydrolysis .
  • Incompatibility Management : Avoid strong acids/bases that cleave the carbamate bond. For example, replace TFA (trifluoroacetic acid) with milder deprotection agents (e.g., piperidine in DMF) .
  • Stabilizing Additives : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidative decomposition during long-term storage .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar carbamates?

Advanced Question

  • Comparative Structure-Activity Relationship (SAR) Studies :
    • Functional Group Analysis : Systematically modify substituents (e.g., replace chloro with methylthio) and assess activity changes using enzyme assays (e.g., IC₅₀ values) .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with Ser203 in acetylcholinesterase) .
  • Data Normalization : Control for variables like purity (≥95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line specificity in biological assays .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVUGYYHLWTNDI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448232
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-53-5
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

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